molecular formula C15H12ClN3O2S B2750963 N'-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide CAS No. 851980-14-8

N'-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide

Cat. No.: B2750963
CAS No.: 851980-14-8
M. Wt: 333.79
InChI Key: CFKGMORORINVLZ-UHFFFAOYSA-N
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Description

N'-(6-Chloro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide is a benzothiazole-hydrazide hybrid compound characterized by a 6-chloro-substituted benzothiazole ring linked to a 4-methoxybenzohydrazide moiety. Such hybrids are synthesized via multi-step protocols involving hydrazide formation and condensation with substituted aldehydes .

Properties

IUPAC Name

N'-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2S/c1-21-11-5-2-9(3-6-11)14(20)18-19-15-17-12-7-4-10(16)8-13(12)22-15/h2-8H,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKGMORORINVLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NNC2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide typically involves the reaction of 6-chloro-1,3-benzothiazol-2-yl hydrazine with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the hydrazide bond. The reaction mixture is usually refluxed in an appropriate solvent like ethanol or methanol to ensure complete conversion of the reactants to the desired product. The crude product is then purified by recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

N’-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the benzothiazole ring can be replaced by other nucleophiles such as amines or thiols.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or hydrazones.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex benzothiazole derivatives.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for the treatment of various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of N’-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide involves its interaction with specific molecular targets in the biological system. The benzothiazole ring system can interact with enzymes and receptors, modulating their activity. The compound may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to its antimicrobial and anticancer effects. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Substituents on the benzothiazole and benzohydrazide rings significantly alter physicochemical properties. Key analogs and their features are summarized below:

Compound Name Molecular Formula Substituents (Benzothiazole/Benzohydrazide) Melting Point (°C) Yield (%) Key Spectral Data (¹H-NMR) Reference
N'-(6-Chloro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide C₁₄H₁₀ClN₃O₂S 6-Cl / 4-OCH₃ Not reported ~85* Aromatic δ 7.2–8.1 (benzothiazole)
N'-(2,4-Dichlorobenzylidene)-4-(5-methylbenzimidazol-2-yl)benzohydrazide C₂₂H₁₅Cl₂N₃O 2,4-Cl₂ / 5-CH₃ (benzimidazole) 220–222 85 Imine δ 8.3 (CH=N)
N'-(4-Trifluoromethylbenzylidene)-4-methylthiazole-5-carbohydrazide C₂₀H₁₆F₃N₃O₂S CF₃ / 4-CH₃ (thiazole) 165–167 78 CF₃ δ 1.2 (CH₃), δ 7.8 (aromatic)
N'-(3-Bromobenzylidene)-4-methylthiazole-5-carbohydrazide C₁₉H₁₃BrF₃N₃OS 3-Br / 4-CH₃ (thiazole) 158–160 82 Br δ 7.5–7.9 (aromatic)

*Yield inferred from analogous syntheses in .

Key Observations :

  • Methoxy vs. Trifluoromethyl : The 4-OCH₃ group in the target compound donates electrons via resonance, contrasting with the strong electron-withdrawing CF₃ group in analogs from , which may reduce solubility but increase metabolic stability.
  • Melting Points : Halogenated analogs (e.g., 2,4-Cl₂ derivative) exhibit higher melting points due to increased molecular symmetry and intermolecular interactions .

Biological Activity

N'-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide is a compound of interest due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides an overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

  • In Vitro Studies :
    • A study evaluated the compound's effectiveness against U937 (human lymphoma) and MCF-7 (breast cancer) cell lines. The results indicated that derivatives with a benzothiazole core demonstrate potent anticancer activity, with IC50 values ranging from 5.2 μM to 6.6 μM for selected compounds in this class .
    • The mechanism of action involves the activation of procaspase-3 to caspase-3, leading to apoptosis in cancer cells .
CompoundCell LineIC50 (μM)Mechanism of Action
N'-(6-chloro...)U9375.2Procaspase-3 activation
N'-(6-chloro...)MCF-76.6Induction of apoptosis

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties. Benzothiazole derivatives are known for their broad-spectrum antimicrobial activity.

  • Case Studies :
    • In vitro tests have shown that compounds similar to this compound exhibit significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli.
    • These findings suggest potential applications in developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Benzothiazole Moiety : Essential for anticancer activity; enhances lipophilicity and cellular uptake.
  • Hydrazone Group : Plays a crucial role in interacting with biological targets, enhancing potency.

Research indicates that modifications in the substituents on the benzothiazole or hydrazone moieties can significantly affect the compound's efficacy and selectivity against cancer cells .

Q & A

Q. What established synthetic routes are available for N'-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide?

The compound is synthesized via condensation reactions between 6-chloro-1,3-benzothiazol-2-amine and substituted benzoyl chlorides. A common method involves reacting 6-chloro-2-aminobenzothiazole with 4-methoxybenzoyl chloride in the presence of a base (e.g., triethylamine) under reflux conditions. Hydrazide formation is achieved through hydrazine hydrate treatment, followed by purification via recrystallization (methanol or ethanol) .

Q. Which spectroscopic techniques are critical for structural characterization?

Key methods include:

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1620 cm⁻¹, N-H at ~3140 cm⁻¹, C-Cl at ~690 cm⁻¹) .
  • NMR : ¹H NMR reveals aryl proton environments (δ 6.4–8.3 ppm) and substituent effects (e.g., methoxy at δ ~3.8 ppm) .
  • Mass Spectrometry : Confirms molecular weight (e.g., m/z 466 for related analogs) .
  • X-ray Crystallography : Resolves 3D conformation and intermolecular interactions in solid-state studies .

Q. What solvent systems are optimal for purification?

Methanol and ethanol are preferred for recrystallization due to their polarity and compatibility with hydrazide derivatives. Mixed solvents (e.g., ACN:MeOH 1:1) are used for TLC monitoring (Rf ~0.6–0.74) .

Advanced Research Questions

Q. How do chloro and methoxy substituents influence bioactivity?

  • Chloro : Enhances lipophilicity and electron-withdrawing effects, improving membrane permeability and enzyme binding (e.g., kinase inhibition) .
  • Methoxy : Modulates electronic effects on the benzohydrazide moiety, potentially stabilizing π-π interactions with biological targets (e.g., DNA topoisomerases) . Comparative studies with analogs (e.g., 3,5-dimethoxy derivatives) show substituent positioning affects potency .

Q. What mechanisms underlie its reported anticancer activity?

The compound inhibits cancer cell proliferation via:

  • Enzyme Inhibition : Targets tyrosine kinases (e.g., EGFR) by competing with ATP-binding pockets .
  • Apoptosis Induction : Activates caspase-3/7 pathways in vitro (IC50 values range: 2–10 µM depending on cell line) .
  • DNA Intercalation : Suggested by planar benzothiazole-thiazole systems, though further validation is needed .

Q. How to resolve contradictions in reported IC50 values across studies?

Discrepancies arise from:

  • Assay Conditions : Variability in cell lines (e.g., MCF-7 vs. HeLa), serum concentrations, and incubation times .
  • Structural Analogs : Minor substitutions (e.g., 4-methoxy vs. 3,5-dimethoxy) alter bioavailability . Standardized protocols (e.g., NCI-60 panel) and metabolite profiling are recommended for cross-study comparisons .

Methodological Challenges and Solutions

Q. How to optimize reaction yields during synthesis?

  • Catalysts : Use DMAP or pyridine to accelerate acylation .
  • Temperature Control : Maintain reflux at 80–100°C to minimize side products .
  • Purification : Gradient column chromatography (silica gel, hexane:EtOAc) improves purity (>95%) .

Q. What strategies validate target engagement in biological assays?

  • SPR/BLI : Quantify binding kinetics (Ka/Kd) with recombinant proteins .
  • Cellular Thermal Shift Assay (CETSA) : Confirm intracellular target stabilization .
  • Mutagenesis Studies : Identify critical binding residues (e.g., kinase domain mutations) .

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